molecular formula C15H21NO3 B2564691 Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate CAS No. 508234-07-9

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate

Cat. No.: B2564691
CAS No.: 508234-07-9
M. Wt: 263.337
InChI Key: LYPVQNSTCDOHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate is a useful research compound. Its molecular formula is C15H21NO3 and its molecular weight is 263.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Orthogonally Protected Amino Acids

Ethyl 4-(4-(hydroxymethyl)piperidin-1-yl)benzoate has been utilized in the synthesis of orthogonally protected amino acids, specifically for the production of edeine analogs. Through a process involving N-protected (S)-2,3-diaminopropanoic acid, this compound serves as a precursor for creating β-hydroxy-γ,δ-diamino products, which are crucial in peptide synthesis. The absolute configuration of the newly generated asymmetric carbon atoms was determined through 1H NMR spectroscopy, showcasing its application in complex organic syntheses (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Development of Monoamine Transporter Affinity Compounds

Another application involves the development of molecules with affinity for dopamine, serotonin, and norepinephrine transporters, indicating potential for treating neurological disorders. A novel series based on a 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template exhibited varying degrees of affinity, underscoring the versatility of this compound derivatives in medicinal chemistry research (Kharkar et al., 2009).

Creation of Chiral Building Blocks for Alkaloid Synthesis

The compound also finds application in the asymmetric intramolecular Michael reaction to create chiral building blocks for alkaloid synthesis. This process results in the formation of versatile piperidine and pyrrolidine derivatives, highlighting its role in constructing complex molecular architectures (Hirai, Terada, Yamazaki, & Momose, 1992).

Synthesis of Schiff and Mannich Bases

It is also involved in the synthesis of Schiff and Mannich bases of isatin derivatives, demonstrating its utility in the generation of novel compounds with potential biological activities. These compounds' chemical structures were confirmed through various spectroscopic methods, emphasizing the compound's importance in synthetic organic chemistry (Bekircan & Bektaş, 2008).

Piperidine Derivatives as Acetylcholinesterase Inhibitors

Finally, the synthesis of piperidine derivatives from this compound has been explored for their anti-acetylcholinesterase activity, showcasing potential applications in the development of therapeutics for conditions like Alzheimer's disease. The introduction of specific substituents significantly enhanced the activity, illustrating the compound's role in drug discovery (Sugimoto et al., 1990).

Properties

IUPAC Name

ethyl 4-[4-(hydroxymethyl)piperidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)13-3-5-14(6-4-13)16-9-7-12(11-17)8-10-16/h3-6,12,17H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYPVQNSTCDOHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.